6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
Overview
Description
“6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide” is a chemical compound . It is a solid substance . The empirical formula of this compound is C12H8Cl2N2O . The molecular weight is 267.11 .
Molecular Structure Analysis
The SMILES string of this compound isO=C (NC1=CC=CC (Cl)=C1)C2=CN=C (Cl)C=C2
. This provides a textual representation of the compound’s structure. The InChI key is JTGXPCRCNGYWLA-UHFFFAOYSA-N
, which is a unique identifier for chemical substances.
Mechanism of Action
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation. The precautionary statements are P305 + P351 + P338 , suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
properties
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-4-3-8(6-12-9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLPKVQVDDARTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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